molecular formula C19H21BrN2O3S B11353615 1-(benzylsulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-bromophenyl)piperidine-4-carboxamide

Cat. No.: B11353615
M. Wt: 437.4 g/mol
InChI Key: NZMLGCNWCHVHHK-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a bromophenyl group and a phenylmethanesulfonyl group, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with piperidine to form an intermediate, which is then reacted with phenylmethanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiproliferative activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-bromophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H21BrN2O3S/c20-17-6-8-18(9-7-17)21-19(23)16-10-12-22(13-11-16)26(24,25)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23)

InChI Key

NZMLGCNWCHVHHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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